6-chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

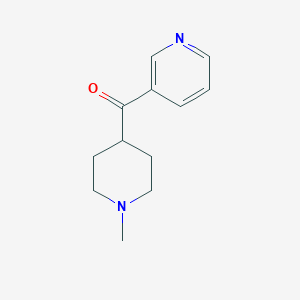

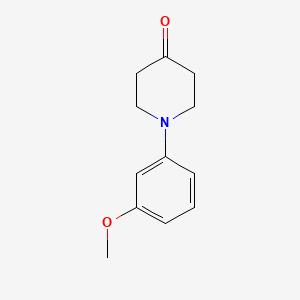

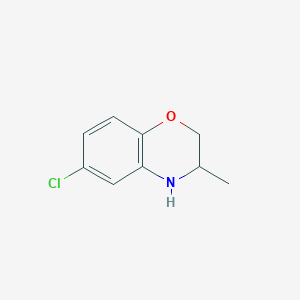

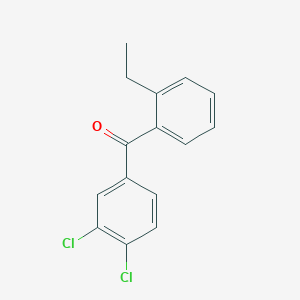

6-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine (CMD) is a heterocyclic organic compound that has been studied extensively in the past few decades due to its potential applications in a variety of fields. CMD is a five-membered ring compound composed of a nitrogen atom, two oxygen atoms, one chlorine atom and one methyl group. This compound is used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. In addition, CMD has been found to have potential applications in biochemistry, medicine, and other areas of scientific research.

科学的研究の応用

I have conducted a search on the scientific research applications of 6-chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine. Below are some of the unique applications across different fields, each detailed in its own section:

Medicinal Chemistry

This compound has been studied for its potential use in medicinal chemistry. For example, derivatives of benzoxazine have shown a range of pharmacological activities including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .

Synthesis of Enantiomers

The compound has been used in the synthesis of enantiomers. Enantiomers are molecules that are mirror images of each other and are important in the field of chiral drugs .

Kinetic Resolution

Kinetic resolution studies have been conducted using this compound to separate enantiomers, which is a critical process in producing pure enantiomeric substances .

Catalyst in Synthesis Reactions

It has been used as a catalyst in multi-component reactions (MCR) for the synthesis of various derivatives such as 4H-pyran and pyrazolo[1,2-b]phthalazine derivatives .

Intermediate for Drug Synthesis

The compound serves as an intermediate in the synthesis of certain drugs. For instance, it is used as an intermediate for the drug azasetron .

Enantioselective Synthesis

There is research on the enantioselective synthesis of related compounds which could serve as building blocks for preparing other substances with high enantiomeric purity .

作用機序

Target of Action

A structurally similar compound, (s)-n-(1-azabicyclo[222]oct-3-yl)-6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxaminde, has been shown to have a high affinity for 5-HT3 receptors . The 5-HT3 receptor is a type of serotonin receptor found primarily in the digestive tract and the central nervous system.

Mode of Action

If it acts similarly to the structurally related compound mentioned above, it may function as an antagonist of the 5-ht3 receptors . Antagonists of these receptors are known to inhibit the action of serotonin, a neurotransmitter involved in a variety of functions including mood regulation, gastrointestinal motility, and nausea and vomiting reflexes.

Pharmacokinetics

The compound is soluble in dmso and dmf , which suggests it may have good bioavailability.

特性

IUPAC Name |

6-chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-6-5-12-9-3-2-7(10)4-8(9)11-6/h2-4,6,11H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLHMXOOGZCCTFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C(N1)C=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00615274 |

Source

|

| Record name | 6-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00615274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine | |

CAS RN |

56346-38-4 |

Source

|

| Record name | 6-Chloro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00615274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1359045.png)